molecular formula C8H14N2O B12992397 (5-Butyl-1H-pyrazol-3-yl)methanol

(5-Butyl-1H-pyrazol-3-yl)methanol

Cat. No.: B12992397
M. Wt: 154.21 g/mol
InChI Key: WOANLQHYWUSKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Butyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a butyl group at the 5-position and a methanol group at the 3-position, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Butyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method includes the reaction of butylhydrazine with an appropriate diketone or ketoester under acidic or basic conditions to form the pyrazole ring. Subsequent reduction or functionalization steps introduce the methanol group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Butyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include butyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted pyrazoles .

Mechanism of Action

The mechanism of action of (5-Butyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1H-pyrazol-5-yl)methanol: Similar in structure but with a methyl group instead of a butyl group.

    (5-Phenyl-1H-pyrazol-3-yl)methanol: Features a phenyl group at the 5-position instead of a butyl group.

    (5-Ethyl-1H-pyrazol-3-yl)methanol: Contains an ethyl group at the 5-position.

Uniqueness

(5-Butyl-1H-pyrazol-3-yl)methanol is unique due to its butyl substitution, which imparts distinct physicochemical properties and reactivity compared to its methyl, phenyl, or ethyl analogs. This uniqueness makes it a valuable compound for specific applications where the butyl group enhances solubility, stability, or biological activity .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(3-butyl-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-2-3-4-7-5-8(6-11)10-9-7/h5,11H,2-4,6H2,1H3,(H,9,10)

InChI Key

WOANLQHYWUSKHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC(=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.